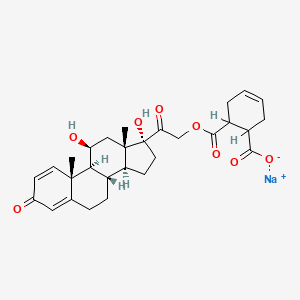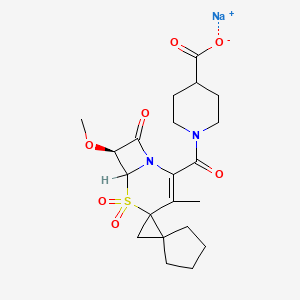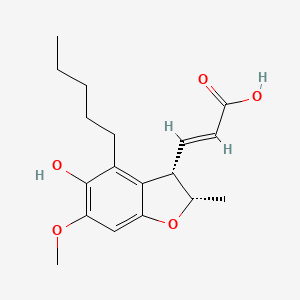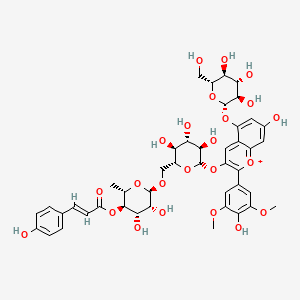
Delphinidin-3-(p-coumaroyl)-rutinoside-5-glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Delphinidin-3-(p-coumaroyl)-rutinoside-5-glucoside is an anthocyanidin glycoside.
Aplicaciones Científicas De Investigación
Isolation and Characterization
- New Diacylated Delphinidin 3-rutinoside-5-glucosides : Identified from the blue-purple flowers of Browallia speciosa, delphinidin 3-O-[6-O-(4-O-(trans-caffeoyl)-a-L-rhamnopyranosyl)-β-D-glucopyranoside]-5-O-[2-O-(trans-p-coumaroyl)-β-D-glucopyranoside] was determined through chemical and spectroscopic methods. This acylation pattern in the pigment was reported as the first of its kind in plants (Toki, Saitǒ, Shigihara, & Honda, 2008).
Enzymatic Activity
- Anthocyanin 5-O-glucosyltransferase in Petunia Hybrida : The enzyme glucosylated the 3-(p-coumaroyl)-rutinoside derivatives of delphinidin and petunidin, showing specificity in glycosylation patterns (Jonsson, Aarsman, Diepen, Vlaming, Smit, & Schram, 1984).
Antioxidant Effectiveness
- Antioxidant Activities in Human Colon Cell Lines : Delphinidin derivatives with glycosylation on C3 and C5, including delphinidin-3,5-diglucoside and delphinidin-3-rutinoside-5-glucoside, exhibited lower effects on ROS reduction compared to those with glycosylation only on C3. The study also examined the ROS reduction activities consistent with glutathione reductase protein expression levels in HT-29 cells (Jing, Qian, Zhao, Qi, Ye, Giusti, & Wang, 2015).
Phenolic Compounds and Antioxidant Activity
- Phenolic Compounds in Solanum Berries : In Solanum scabrum and Solanum burbankii berries, the major compound was identified as anthocyanin petunidin-3-(p-coumaroyl-rutinoside)-5-O-glucoside, along with other anthocyanins characterized by similar glycosidic substitution patterns and acylation with p-coumaric and ferulic acids. These berries were rich in phenolic compounds and exhibited powerful antioxidant activity (Oszmiański, Kolniak-Ostek, & Wojdyło, 2014).
Stability and Degradation
- Degradation Kinetics of Anthocyanins during Microwave and Frying Treatments : In a study involving dietary fiber and crude anthocyanins from purple eggplant peel, it was found that delphinidin-3-O-rutinoside could be hydrolyzed into delphinidin or condensed with p-coumaric acid to form p-coumaroyl-delphinidin-3-glucoside during various cooking treatments. The total anthocyanins degradation followed first or second-order kinetics depending on the treatment method (Zhang, Deng, Li, Zheng, Liu, & Zhang, 2020).
Antiangiogenic Activity
- Nasunin as an Angiogenesis Inhibitor : Nasunin, identified as delphinidin-3-(p-coumaroylrutinoside)-5-glucoside, an antioxidant anthocyanin from eggplant peels, showed antiangiogenic properties. It suppressed microvessel outgrowth in rat aortic rings and inhibited human umbilical vein endothelial cell proliferation (Matsubara, Kaneyuki, Miyake, & Mori, 2005).
Propiedades
Nombre del producto |
Delphinidin-3-(p-coumaroyl)-rutinoside-5-glucoside |
|---|---|
Fórmula molecular |
C42H47O23+ |
Peso molecular |
919.8 g/mol |
Nombre IUPAC |
[(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxyoxan-2-yl]methoxy]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C42H46O23/c1-15-38(65-28(48)7-4-16-2-5-18(44)6-3-16)34(54)37(57)40(59-15)58-14-27-31(51)33(53)36(56)42(64-27)62-25-12-20-23(60-39(25)17-8-21(46)29(49)22(47)9-17)10-19(45)11-24(20)61-41-35(55)32(52)30(50)26(13-43)63-41/h2-12,15,26-27,30-38,40-43,50-57H,13-14H2,1H3,(H4-,44,45,46,47,48,49)/p+1/t15-,26+,27+,30+,31+,32-,33-,34-,35+,36+,37+,38-,40+,41+,42+/m0/s1 |
Clave InChI |
YLRJRFOZRJMCAN-HELXGBBCSA-O |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C([O+]=C4C=C(C=C(C4=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O)O)O)O)O)OC(=O)/C=C/C7=CC=C(C=C7)O |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O)O)O)O)O)OC(=O)C=CC7=CC=C(C=C7)O |
SMILES canónico |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O)O)O)O)O)OC(=O)C=CC7=CC=C(C=C7)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



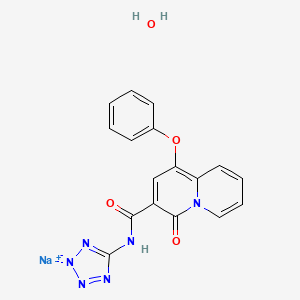
![sodium;3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoate](/img/structure/B1260650.png)
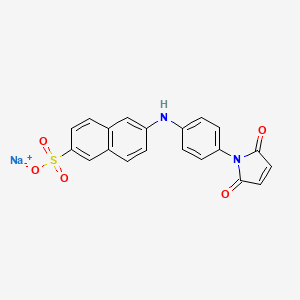

![2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol;2-(4-hydroxy-3-phenylbenzoyl)benzoic acid](/img/structure/B1260655.png)
![Urea, N-[5-chloro-2-[2-[(2R)-4-[(4-fluorophenyl)methyl]-2-methyl-1-piperazinyl]-2-oxoethoxy]phenyl]-](/img/structure/B1260657.png)

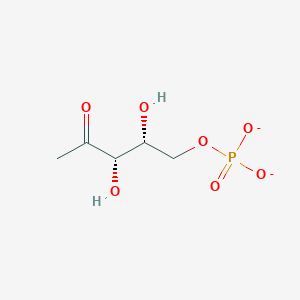
![sodium;7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1260665.png)
